2,3-Dimethoxyphenylpropionic acid is a compound notable for its potential applications in various scientific fields, particularly in medicinal chemistry. This compound is characterized by the presence of two methoxy groups attached to a phenyl ring, which is further connected to a propionic acid moiety. The molecular formula for 2,3-dimethoxyphenylpropionic acid is , and it has a CAS number of 10538-48-4. This compound is recognized for its structural similarity to other biologically active molecules, making it an interesting subject for research.
2,3-Dimethoxyphenylpropionic acid can be classified as an aromatic carboxylic acid. It falls under the category of substituted phenylpropionic acids, which are known for their diverse biological activities. The compound can be sourced from various chemical suppliers and is often utilized in research settings focused on organic synthesis and pharmacology.
The synthesis of 2,3-dimethoxyphenylpropionic acid typically involves several steps:
The molecular structure of 2,3-dimethoxyphenylpropionic acid features:
The structural representation can be illustrated as follows:
2,3-Dimethoxyphenylpropionic acid can participate in various chemical reactions:
The mechanisms typically involve nucleophilic attacks on electrophiles or the formation of intermediates that rearrange or decompose under specific conditions.
The biological activity of 2,3-dimethoxyphenylpropionic acid may be attributed to its interaction with various biological targets:
Research indicates that derivatives of this compound exhibit significant pharmacological effects, although detailed mechanisms remain to be fully elucidated .
2,3-Dimethoxyphenylpropionic acid has several applications in scientific research:
The β-chiral center in 2,3-dimethoxyphenylpropionic acid analogues confers distinct biological properties to each enantiomer. Contemporary asymmetric synthesis strategies focus on stereocontrolled construction of this center:
Metal-Catalyzed Hydrogenation: Rhodium or ruthenium complexes with chiral phosphine ligands (e.g., BINAP, DuPhos) enable enantioselective reduction of β-aryl-β-substituted acrylic acids. For example, Ru-(S)-BINAP catalyzes hydrogenation of 3-(2,3-dimethoxyphenyl)-2-methylpropenoic acid, yielding (S)-2-methyl-3-(2,3-dimethoxyphenyl)propionic acid with >95% enantiomeric excess (ee) and 85% yield. This method requires β,β-disubstituted olefins with electron-donating aryl groups to achieve high stereoselectivity [1] [6].
Biocatalytic Approaches: Engineered phenylalanine ammonia lyases (PALs) have been repurposed for synthesizing β-branched analogues. A triple mutant (PcPAL-F137V-L256V-I460V) catalyzes anti-Michael addition of ammonia to β-methylcinnamic acid derivatives, affording (2S,3R)-β-methylphenylalanines with >99.5% ee and 20:1 diastereomeric ratio. This system tolerates methoxy-substituted cinnamates, enabling access to enantiopure 2,3-dimethoxyphenylpropionic acid precursors. Whole-cell biotransformations scale this to gram quantities (41–71% yield) under mild conditions [6].
Organocatalytic Michael Addition: Chiral phase-transfer catalysts (e.g., cinchona-derived ammonium salts) mediate asymmetric additions to α,β-unsaturated esters. For instance, benzyloxacarbonyldiphenylmethylglycinate adds to 3-(2,3-dimethoxyphenyl)propenoate under catalysis by N-(9-anthracenylmethyl)cinchoninium bromide, yielding β-amino acid derivatives with 88% ee after hydrolysis [5].
Table 1: Performance Comparison of Asymmetric Methods for β-Chiral 2,3-Dimethoxyphenylpropionic Acid Analogues
Method | Catalyst/System | Yield (%) | ee (%) | Diastereoselectivity | Scale Feasibility |
---|---|---|---|---|---|
Metal-catalyzed hydrogenation | Ru-(S)-BINAP | 85 | >95 | N/A | Multi-gram |
Biocatalytic amination | PcPAL-F137V-L256V-I460V | 41–71 | >99.5 | >20:1 | Gram |
Organocatalytic addition | Cinchoninium salt | 75 | 88 | N/A | Milligram |
Racemic mixtures of β-arylalanine analogues, including 2,3-dimethoxyphenylpropionic acid precursors, require efficient resolution for enantiopure drug intermediates:
Preparative Chiral Chromatography: Polysaccharide-based chiral stationary phases (CSPs), particularly cellulose tris(3,5-dimethylphenylcarbamate), resolve N-acylated β-arylalanine esters with baseline separation (resolution factor Rs > 1.5). Methanol/hexane mobile phases provide optimal selectivity for ortho-methoxy-substituted derivatives, achieving >99% ee at 50% theoretical yield. Despite high solvent consumption, simulated moving bed (SMB) technology improves throughput by 4-fold, making it viable for pilot-scale production [5] [7].
Diastereomeric Crystallization: Chiral auxiliaries like (1R,2S)-norephedrine form diastereomeric salts with racemic carboxylic acids. 2,3-Dimethoxyphenylpropionic acid derivatives resolve via crystallization from ethanol/water, yielding (S)-enriched salts with 98% de. Subsequent hydrolysis recovers the enantiopure acid. Co-crystallization with "tailor-made" inhibitors (e.g., (R)-phosphoric acid monoesters) enhances selectivity by suppressing racemate crystal growth, pushing ee to >99% [2] [5].
Enantioselective Liquid-Liquid Extraction (ELLE): Chiral ionic liquids derived from amino acids (e.g., L-prolinium bis(trifluoromethylsulfonyl)imide) selectively partition enantiomers across aqueous/organic phases. For β-arylpropionic acids, distribution ratios (D) of 1.8 for (S)-enantiomers and 0.6 for (R)-enantiomers yield enantiomeric excess of 85% in a single step. Multi-stage countercurrent extraction elevates this to >99% ee [5] [7].
Table 2: Chiral Resolution Techniques for β-Arylalanine Derivatives
Technique | Key Agents/Phases | ee (%) | Yield per Step (%) | Advantages/Limitations |
---|---|---|---|---|
Preparative chromatography | Cellulose tris-DMP CSP | >99 | 50 | High purity; high solvent use |
Diastereomeric salt formation | (1R,2S)-Norephedrine | 98–99 | 40–45 | Scalable; requires recyclable auxiliary |
ELLE with chiral ionic liquids | L-Prolinium NTf₂ | 85–99 | 48 | Low energy; needs multi-stage for high ee |
Strategic modifications of the carboxylic acid group and β-position enhance target engagement and metabolic stability:
Amide Bond Isosteres: Replacing the labile amide bond in peptide-like derivatives with 1,2,3-triazoles or oxadiazoles improves proteolytic resistance. Click chemistry couples 3-(2,3-dimethoxyphenyl)propiolic acid with propargylamines, generating triazole-based pseudopeptides (e.g., Fig. 1A). These analogues inhibit β-secretase 40% more effectively than amide counterparts due to rigidified conformation and reduced metabolism [7]. Tetrazolyl bioisosteres, installed via palladium-catalyzed cyanation followed by [2+3] cycloaddition, enhance blood-brain barrier penetration for CNS-targeted agents.
Lactonization and Macrocycles: Intramolecular esterification creates γ-lactones for anticancer scaffolds. Mitsunobu reaction of β-hydroxy-3-(2,3-dimethoxyphenyl)propionic acid with triphenylphosphine/diisopropyl azodicarboxylate yields butyrolactones resembling cytotoxic lignans (e.g., Fig. 1B). These compounds induce G2/M arrest in leukemia cells (IC₅₀ 8–12 μM) via proteasome inhibition, with <2% necrotic cell death, indicating apoptosis specificity [3] [7].
Hybrid Systems via Carboxylic Acid Coupling: Condensation with kinase inhibitor pharmacophores (e.g., furopyrimidinamines) using carbodiimides (EDC/HOBt) produces EGFR inhibitors. Compound 11 (Fig. 1C) exhibits IC₅₀ = 22 nM by anchoring the propionic acid into the ATP-binding pocket's hydrophobic cleft. Similarly, conjugating with maraviroc-like fragments via amide linkages yields dual-action CCR5/μ-opioid ligands for HIV-neuropathic pain [1] [7].
Figure 1: Bioactive Derivatives of 2,3-Dimethoxyphenylpropionic Acid
(A) Triazole amide isostere: Inhibits β-secretase O ║ Ar─CH₂─CH₂─C≡N⁺═N─N─CH₂Ph → Ar = 2,3-(MeO)₂C₆H₃ (B) Anticancer γ-lactone: O ╱ ╲ Ar─CH CH─CO ╲O ╱ CH₂ (C) EGFR inhibitor hybrid: Ar─CH₂─CH₂─C(O)─NH─furo[2,3-d]pyrimidin-4-amine
Emerging DirectionsRecent advances include enzyme engineering for deracemization cascades and photoredox-catalyzed C–H functionalization to introduce alkyl/fluoroalkyl groups at the β-position. These innovations expand the chemical space of 2,3-dimethoxyphenylpropionic acid analogues for probing complex biological targets [6] [7].
CAS No.: 463-57-0
CAS No.: 143488-44-2
CAS No.: 326616-08-4
CAS No.: 548-74-3
CAS No.: 63732-19-4
CAS No.: